N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
The target compound, N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, features a structurally complex scaffold combining:
- Two 3-chlorophenyl groups: One attached to the imidazole nitrogen and another to the acetamide moiety.
- 4-Methoxyphenyl substituent: Positioned at the 5th carbon of the imidazole ring.
- Thioether linkage: Connecting the imidazole and acetamide groups.
Its synthesis likely follows methods analogous to structurally related imidazole-thioacetamides, such as coupling reactions involving hydrazine derivatives or thiol-amide condensations .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-31-21-10-8-16(9-11-21)22-14-27-24(29(22)20-7-3-5-18(26)13-20)32-15-23(30)28-19-6-2-4-17(25)12-19/h2-14H,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPWQNIPUYBZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound with significant potential in the field of medicinal chemistry. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorophenyl groups : These are known for their role in enhancing biological activity.
- Imidazole ring : A common motif in many biologically active compounds, contributing to various pharmacological effects.
- Thioacetamide linkage : This functional group can influence the compound's reactivity and biological interactions.
Molecular Formula : CHClNO
Molecular Weight : 367.26 g/mol
Anticancer Activity
Research indicates that compounds containing imidazole and thioamide structures exhibit anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation, such as:
- Telomerase
- Topoisomerase II
- Histone Deacetylases (HDACs)
Studies have shown that derivatives of imidazole can effectively inhibit these enzymes, leading to reduced cancer cell growth and increased apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, studies on related thioamide compounds have shown substantial antibacterial activity, indicating that modifications in the thio group can enhance this effect .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By targeting specific enzymes involved in cell division and growth, the compound can disrupt cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in bacteria, leading to cell death .
- Molecular Docking Studies : Computational studies have shown strong binding affinities with target proteins, suggesting a high potential for therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
| Study | Findings |
|---|---|
| Deshmukh et al. (2011) | Reported antibacterial activity for thioamide derivatives against various bacterial strains. |
| Tabatabai et al. (2013) | Demonstrated anticonvulsant properties of similar imidazole derivatives. |
| Murty et al. (2014) | Found anticancer activity linked to 1,3,4-oxadiazole derivatives, highlighting the importance of structural modifications. |
Scientific Research Applications
Case Studies
A study by Mansour et al. synthesized various derivatives of thioacetamides and evaluated their anticancer activities against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that compounds similar to N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibited significant cytotoxicity, with IC50 values in the low micromolar range, indicating potent anticancer activity .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.5 | |
| Compound B | A549 | 0.07 | |
| This compound | MCF-7/A549 | TBD | TBD |
Antiviral Properties
Recent studies have explored the antiviral potential of compounds with similar structures. The presence of the imidazole ring has been linked to enhanced antiviral activity against various viruses, including those causing respiratory infections.
Research Findings
A review highlighted that derivatives of imidazole show promising results as antiviral agents, outperforming standard treatments like ribavirin in certain assays . The mechanism often involves the inhibition of viral replication through interference with viral proteins.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption profiles, although further toxicological assessments are required to ensure safety in clinical applications.
Chemical Reactions Analysis
Oxidation Reactions
The thioacetamide (–S–CO–NH–) group undergoes oxidation, producing sulfoxides or sulfones depending on reaction conditions.
| Reagent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 4–6 hrs | Sulfoxide derivative | 65–70% | |
| m-CPBA | CH₂Cl₂, 0°C → RT | Sulfone derivative | 80–85% |
-
Mechanism : Electrophilic attack on sulfur, forming S–O bonds. The electron-withdrawing trifluoromethoxy group stabilizes intermediates.
-
Applications : Sulfone derivatives exhibit enhanced biological activity in enzyme inhibition studies.
Reduction Reactions
The thioacetamide moiety can be reduced to thioether (–S–) or thiol (–SH) groups.
| Reagent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 2 hrs | Thioether analog | 55–60% | |
| NaBH₄/I₂ | MeOH, 0°C | Thiol derivative | 40–45% |
-
Key Observation : Reduction selectivity depends on steric hindrance from the 3-chlorophenyl group.
Nucleophilic Substitution on Aromatic Rings
Electrophilic substitution occurs preferentially on the methoxyphenyl ring due to its electron-rich nature.
| Reagent(s) | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 1 hr | Para to –OCH₃ | Nitro-substituted derivative | 75% | |
| Br₂/FeBr₃ | DCM, RT | Ortho to –OCH₃ | Bromo-substituted derivative | 68% |
-
Regioselectivity : Methoxy groups direct incoming electrophiles to ortho/para positions.
Hydrolysis of Thioacetamide
Acidic or basic hydrolysis cleaves the thioacetamide bond:
| Conditions | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | – | Thiol + Acetic acid | 90% | |
| NaOH (10%), EtOH | RT, 12 hrs | Sodium thiolate + Acetamide | 82% |
-
Applications : Hydrolysis products are intermediates for synthesizing heterocyclic scaffolds.
Coupling Reactions
The imidazole ring participates in metal-catalyzed cross-couplings:
| Reaction Type | Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acid | Biaryl-imidazole hybrid | 70% | |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Aryl amine | N-arylated derivative | 65% |
-
Key Challenge : Steric bulk from 3-chlorophenyl groups reduces coupling efficiency.
Interaction with Biological Targets
While not a classical reaction, the compound’s binding to enzymes involves reversible covalent interactions:
| Target | Interaction Type | Functional Groups Involved | Reference |
|---|---|---|---|
| α-Glucosidase | Hydrogen bonding | Imidazole N, thioamide S=O | |
| Kinase ATP pocket | π-π stacking | Chlorophenyl and methoxyphenyl rings |
Comparative Reactivity of Structural Analogs
| Compound | Key Structural Difference | Reactivity Trend | Reference |
|---|---|---|---|
| EVT-3042546 | 4-chlorophenyl substituent | Faster sulfoxidation | |
| EVT-2628581 | Triazolopyrimidine core | Reduced electrophilic substitution |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
Heterocycle Variations: Imidazole (target) vs. The 4-methoxyphenyl group in the target compound contrasts with the dimethylamino-benzylidene group in C1 (), suggesting divergent electronic effects (electron-donating vs. electron-withdrawing) .
Substituent Positioning :
- The meta -chloro substituents in the target compound differ from para -methoxy or ortho /para-chloro groups in analogs (e.g., ). Meta substitution may reduce steric hindrance compared to ortho-substituted derivatives .
Thioether vs. Direct Linkages :
- The thioether bridge in the target compound and ’s benzimidazole analog could enhance stability against hydrolytic cleavage compared to ester or amide linkages in other derivatives .
Q & A
Basic: What synthetic methodologies are effective for preparing N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves:
- Step 1 : Reacting 5-(4-methoxyphenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or ethanol .
- Step 2 : Recrystallization from ethanol or ethanol-DMF mixtures to purify the product .
Key parameters include temperature control (20–25°C), stoichiometric ratios, and reaction time (3–5 hours). Side reactions, such as oxidation of the thiol group, can be mitigated by inert atmospheres .
Basic: How can the structure of this compound be confirmed experimentally?
Structural elucidation requires a combination of:
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected for C₂₄H₁₈Cl₂N₃O₂S) .
- X-ray crystallography : For unambiguous confirmation, use SHELX-97 or SHELXL for refinement. Twinning or disordered solvent molecules may require additional constraints during refinement .
Basic: What computational tools predict the compound’s bioactivity or binding modes?
- Molecular docking : AutoDock4 or AutoDock Vina can model ligand-receptor interactions. Flexible sidechain docking is critical for imidazole-containing compounds .
- DFT calculations : Gaussian or ORCA for HOMO-LUMO analysis (bandgap ~4–5 eV for similar acetamides) and electrostatic potential (MESP) mapping to predict nucleophilic/electrophilic sites .
- ADMET prediction : SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) .
Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
- Scenario : Discrepancies between experimental and computed FTIR/NMR spectra.
- Scenario : Unassigned peaks in mass spectra.
Advanced: What strategies optimize crystal growth for X-ray diffraction studies?
- Solvent selection : Use slow evaporation of methanol:acetone (1:1) or ethanol:DCM mixtures to promote nucleation .
- Temperature gradients : Cooling from 40°C to 4°C over 48 hours improves crystal quality.
- Additives : Trace DMF or ethyl acetate can reduce stacking disorders in aromatic systems .
- Data collection : Use synchrotron radiation for weakly diffracting crystals (e.g., Rint < 5%) .
Advanced: How to design derivatives to explore structure-activity relationships (SAR)?
- Core modifications :
- Synthetic routes :
- Biological assays : Test derivatives against COX-1/2 or kinase targets, using IC₅₀ values to correlate substituent effects .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Thioether linkage : The sulfur atom in the thioacetamide group is susceptible to oxidation (e.g., forming sulfoxides) under acidic or peroxide-rich conditions .
- Imidazole ring : Protonation at N-1 (pKa ~6.5) enhances electrophilicity, facilitating nucleophilic attacks at C-2 or C-4 positions .
- Kinetic vs. thermodynamic control : In polar solvents (e.g., DMF), the reaction favors thioether formation, while non-polar solvents may promote disulfide byproducts .
Advanced: How to troubleshoot low yields in large-scale synthesis?
- Issue : Poor solubility of intermediates.
- Issue : Byproduct formation (e.g., di-chlorinated species).
- Issue : Recrystallization failures.
Advanced: What analytical techniques validate purity and stability under storage?
- HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to detect degradation products (RT ~8–10 min) .
- TGA/DSC : Monitor decomposition temperatures (>200°C indicates thermal stability) .
- Stability studies : Store at -20°C under argon; avoid light exposure to prevent photooxidation of the thioether group .
Advanced: How to address discrepancies between computational and experimental binding affinities?
- Possible causes :
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
